An In-depth Technical Guide to the Spectroscopic Characterization of 3-Isopropyl-5-methoxybenzoic Acid
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Isopropyl-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed exploration of the spectroscopic signature of 3-Isopropyl-5-methoxybenzoic acid. The structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this endeavor. This document serves as a comprehensive technical guide to the expected spectroscopic data for 3-Isopropyl-5-methoxybenzoic acid, offering insights into the interpretation of its spectral features. While experimental data for this specific molecule is not widely available, this guide presents a robust, predictive analysis based on established spectroscopic principles and data from analogous compounds.
Molecular Structure and Overview
3-Isopropyl-5-methoxybenzoic acid is a disubstituted benzoic acid derivative. A clear understanding of its structure is paramount for the interpretation of its spectroscopic data. The following diagram illustrates the molecular structure and the numbering convention used throughout this guide.
Figure 1: Molecular Structure of 3-Isopropyl-5-methoxybenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1]
¹H NMR Spectroscopy
The proton NMR spectrum of 3-Isopropyl-5-methoxybenzoic acid is predicted to exhibit distinct signals for the aromatic protons, the isopropyl group protons, the methoxy group protons, and the carboxylic acid proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOH | ~11.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet.[1] |
| Ar-H (H-2, H-4, H-6) | ~7.0 - 7.5 | Multiple signals | 3H | The aromatic protons will appear in the characteristic aromatic region. Their exact shifts and coupling patterns will depend on the electronic effects of the substituents. We would expect three distinct signals, likely two doublets and a triplet, or a more complex pattern due to meta-coupling. |
| -OCH₃ | ~3.8 | Singlet | 3H | The protons of the methoxy group are shielded and appear as a sharp singlet. |
| -CH(CH₃)₂ | ~3.0 | Septet | 1H | The methine proton of the isopropyl group is coupled to the six equivalent methyl protons, resulting in a septet. |
| -CH(CH ₃)₂ | ~1.2 | Doublet | 6H | The six equivalent protons of the two methyl groups in the isopropyl group are coupled to the methine proton, resulting in a doublet.[2] |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C OOH | ~170 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded.[3] |
| Ar-C (C-1, C-3, C-5) | ~130 - 160 | The substituted aromatic carbons will have their chemical shifts influenced by the attached groups. C-5 (attached to the electron-donating methoxy group) will be more shielded than C-1 and C-3. |
| Ar-C (C-2, C-4, C-6) | ~110 - 125 | The aromatic carbons bearing protons will be more shielded than the substituted carbons. |
| -OC H₃ | ~55 | The carbon of the methoxy group is shielded.[3] |
| -C H(CH₃)₂ | ~34 | The methine carbon of the isopropyl group. |
| -CH(C H₃)₂ | ~24 | The two equivalent methyl carbons of the isopropyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-Isopropyl-5-methoxybenzoic acid is expected to show characteristic absorption bands for the carboxylic acid, methoxy, and isopropyl groups, as well as the aromatic ring.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |
| Carboxylic Acid O-H | 2500 - 3300 | Broad | Stretching |
| Aromatic C-H | 3000 - 3100 | Medium | Stretching |
| Aliphatic C-H | 2850 - 2960 | Medium | Stretching |
| Carboxylic Acid C=O | 1680 - 1710 | Strong | Stretching |
| Aromatic C=C | 1450 - 1600 | Medium to Strong | Stretching |
| C-O | 1210 - 1320 and 1000-1100 | Strong | Stretching (Carboxylic acid and Methoxy) |
The broad O-H stretch of the carboxylic acid is a hallmark of this functional group in an IR spectrum.[4] The strong carbonyl (C=O) absorption is also a key diagnostic peak.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1]
For 3-Isopropyl-5-methoxybenzoic acid (C₁₁H₁₄O₃), the expected molecular weight is approximately 194.23 g/mol . In an electron ionization (EI) mass spectrum, we would expect to see the molecular ion peak (M⁺˙) at m/z 194.
Predicted Fragmentation Pattern:
The molecule is expected to undergo fragmentation through several pathways. A common fragmentation for benzoic acids is the loss of the hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO). Another likely fragmentation is the loss of the isopropyl group.
Figure 3: Workflow for NMR Data Acquisition and Processing.
IR Spectroscopy
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Sample Preparation:
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Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
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Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
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Data Acquisition:
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Record a background spectrum of the empty sample holder (or clean ATR crystal).
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Record the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹).
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Data Processing:
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The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
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Ionization: Ionize the sample using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).
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Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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Detection: The detector records the abundance of each ion.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 3-Isopropyl-5-methoxybenzoic acid. The predicted NMR, IR, and MS data are based on well-established principles and comparative data from related molecules. These predictions offer a solid foundation for researchers and scientists in the identification and characterization of this compound and its derivatives. The provided experimental protocols serve as a practical starting point for obtaining empirical data.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
- UCL Discovery - University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ResearchGate. (n.d.). The stacked 1H NMR spectra from δ 2.90 to 3.65 for the isopropyl....
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
